D-[1,2,3-13C3]Glucose
Overview
Description
D-[1,2,3-13C3]Glucose is a labeled form of D-glucose, where three carbon atoms (C1, C2, and C3) are replaced with the carbon-13 isotope. This compound is primarily used in metabolic studies due to its ability to trace glucose pathways in biological systems. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 183.14 g/mol .
Mechanism of Action
Target of Action
D-[1,2,3-13C3]Glucose, a labeled form of D-glucose, primarily targets the glucose transporters and enzymes involved in glucose metabolism . These include the sodium-dependent glucose transporter SGLT1 and GLUT2 (SLC2A2), which play predominant roles in intestinal transport of glucose into the circulation .
Mode of Action
this compound interacts with its targets in a similar manner to D-glucose. It is transported into cells via glucose transporters and is metabolized through glycolysis and other metabolic pathways . The 13C label allows for the tracking of glucose metabolism, providing valuable information about metabolic processes.
Biochemical Pathways
this compound participates in several biochemical pathways, including glycolysis and gluconeogenesis . In glycolysis, glucose is converted to pyruvic acid, providing the cell with ATP under anaerobic conditions and supplying precursors for the biosynthesis of proteins, lipids, nucleic acids, and polysaccharides . Gluconeogenesis, on the other hand, is a metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates .
Pharmacokinetics
The pharmacokinetics of this compound is similar to that of D-glucose. It is absorbed from the digestive tract, distributed throughout the body, metabolized in cells, and the waste products are excreted .
Result of Action
The metabolism of this compound results in the production of energy and metabolic intermediates. It acts as an essential energy source for many organisms through aerobic or anaerobic respiration and fermentation . The 13C label allows for the tracking of these processes, providing valuable insights into cellular metabolism .
Action Environment
Environmental factors can influence the action of this compound. For instance, lifestyle factors such as diet and physical activity can affect glucose metabolism . Exposure to environmental pollutants has also been associated with an increased risk of type 2 diabetes, a disease characterized by impaired glucose metabolism . Therefore, the action, efficacy, and stability of this compound can be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-[1,2,3-13C3]Glucose is synthesized through chemical methods. One common preparation method involves the use of 13C-labeled trans-dehydroxylosone (13C-labeled erythro-dihydromaltose), which undergoes a reduction reaction with a reducing agent to generate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using isotopically labeled precursors. The process is carefully controlled to ensure high purity and isotopic enrichment of the final product .
Chemical Reactions Analysis
Types of Reactions: D-[1,2,3-13C3]Glucose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to gluconic acid using glucose oxidase.
Reduction: It can be reduced to sorbitol using sodium borohydride.
Substitution: It can participate in substitution reactions to form glycosides
Common Reagents and Conditions:
Oxidation: Glucose oxidase in the presence of oxygen.
Reduction: Sodium borohydride in aqueous solution.
Substitution: Acidic or basic catalysts for glycoside formation.
Major Products Formed:
Oxidation: Gluconic acid.
Reduction: Sorbitol.
Substitution: Various glycosides depending on the substituent used.
Scientific Research Applications
D-[1,2,3-13C3]Glucose is widely used in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to understand glucose pathways.
Biology: Helps in studying cellular glucose uptake and metabolism.
Medicine: Used in diagnostic tools for diseases like diabetes and metabolic disorders.
Industry: Employed in the production of labeled compounds for research and development
Comparison with Similar Compounds
D-Glucose-13C6: Labeled at all six carbon atoms.
D-Glucose-1-13C: Labeled at the first carbon atom.
D-Glucose-6-13C: Labeled at the sixth carbon atom
Uniqueness: D-[1,2,3-13C3]Glucose is unique due to its specific labeling at the first three carbon atoms, making it particularly useful for detailed metabolic studies that require tracking of early steps in glucose metabolism. This specificity allows for more precise analysis compared to other labeled glucose compounds .
Properties
IUPAC Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)(2,3,4-13C3)oxane-2,3,4,5-tetrol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-VJPMIEPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([13C@@H]([13C@H]([13CH](O1)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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